2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole
Description
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethanesulfonyl group
Properties
CAS No. |
150618-78-3 |
|---|---|
Molecular Formula |
C11H5Cl3F3NO2S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2,3-dichloro-5-(4-chlorophenyl)-4-(trifluoromethylsulfonyl)-1H-pyrrole |
InChI |
InChI=1S/C11H5Cl3F3NO2S/c12-6-3-1-5(2-4-6)8-9(7(13)10(14)18-8)21(19,20)11(15,16)17/h1-4,18H |
InChI Key |
AEILGJJYTBSLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)Cl)Cl)S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrrole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The trifluoromethanesulfonyl group is particularly noted for improving bioavailability and metabolic stability.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds showed promising activity against breast cancer cells, suggesting that further exploration of this specific compound could yield significant results in anticancer drug development .
Agrochemicals
The compound is also being investigated for its use as a pesticide or herbicide . Its chlorinated and trifluoromethylated nature allows it to interact effectively with biological systems, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.
Research Findings : A comparative study on various pyrrole derivatives indicated that those with trifluoromethyl groups exhibited enhanced insecticidal activity against common agricultural pests . This highlights the potential for developing safer and more effective pest control agents.
Materials Science
In materials science, 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole can be utilized in the synthesis of novel polymers and materials with specific electronic properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Application Example : Research has shown that incorporating pyrrole derivatives into conductive polymers can significantly improve their electrical conductivity and thermal properties, making them suitable for applications in flexible electronics .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(4-chlorophenyl)-1H-pyrrole: Lacks the trifluoromethanesulfonyl group.
4-(Trifluoromethanesulfonyl)-1H-pyrrole: Lacks the chlorinated aromatic ring.
2,3-Dichloro-1H-pyrrole: Lacks both the chlorinated aromatic ring and the trifluoromethanesulfonyl group.
Uniqueness
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is unique due to the combination of its halogenated aromatic ring and the trifluoromethanesulfonyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Biological Activity
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H5Cl3F3N2O2S
- Molecular Weight : 359.57 g/mol
- SMILES Notation : ClC1=C(NC(=O)N1C(S(=O)(=O)F)C(F)(F)Cl)C(F)(F)Cl
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole have been explored in various studies.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies on related pyrrole derivatives indicate potential inhibition of tyrosine kinases, which play critical roles in signaling pathways associated with cancer cell growth and survival .
- Membrane Interaction : It has been suggested that pyrrole derivatives can interact with lipid membranes, potentially altering membrane dynamics and affecting cellular signaling pathways .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrrole derivatives may modulate ROS levels within cells, leading to apoptosis in cancer cells .
Case Studies and Experimental Evidence
- Antitumor Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For example, 4-amino-3-chloro-1H-pyrrole derivatives were found to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing ROS production .
- Neuroprotective Effects : Compounds with similar structural features have been studied for their neuroprotective properties against neuroinflammation. In one study, a related compound was shown to reduce pro-inflammatory cytokine release in microglial cells, suggesting potential applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Pyrrole Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
